Absolute Configuration Verified by ECD
Among the hispanane-type diterpenoids reported to date, viburnumoside is the only member whose complete absolute configuration has been experimentally determined. The configuration was assigned as ent-hispanane with β-H 5 and α-CH3 20 using a combination of experimental and calculated electronic circular dichroism (ECD) spectra [1]. In contrast, the absolute configurations of all other hispanane diterpenoids isolated from natural sources remain undetermined; original publications depict only relative stereochemistry .
| Evidence Dimension | Number of hispanane diterpenoids with experimentally determined absolute configuration |
|---|---|
| Target Compound Data | 1 (viburnumoside) |
| Comparator Or Baseline | All other hispanane diterpenoids (≥5 reported structures, e.g., hispanane, 14-hydroxyhispanane, etc.) — 0 with determined absolute configuration |
| Quantified Difference | Viburnumoside is the sole representative of the class with unambiguous stereochemical assignment |
| Conditions | ECD spectroscopy and DFT calculations; review of literature through 2019 |
Why This Matters
For procurement as a reference standard, unambiguous stereochemistry is essential for reproducing structure-activity relationships and for analytical method development.
- [1] Wang LX, Fang YD, Zhang RH, Ren FC, Zhang XJ, Wang F, Xiao WL. Hispanane-Type Diterpenoid and Secoiridoid Glucosides from Viburnum cylindricum. Chem Biodivers. 2018 Jan;15(1). doi:10.1002/cbdv.201700418. PMID: 29032576. View Source
